

Dehydration and Hydration Behavior of Calcium Lactate: A Technical Guide

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Compound of Interest

Compound Name: *Calcium lactate*

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Abstract

Calcium lactate, a widely utilized excipient and active pharmaceutical ingredient (API), exists in various hydration states, with the pentahydrate and anhydrous forms being the most common. The interconversion between these forms, driven by changes in temperature and relative humidity, significantly impacts the physicochemical properties of **calcium lactate**, including its stability, solubility, and mechanical properties. This technical guide provides an in-depth analysis of the dehydration and hydration behavior of **calcium lactate**, summarizing key quantitative data, detailing experimental protocols for characterization, and visualizing the transformation pathways. A thorough understanding of these behaviors is critical for formulation development, process optimization, and ensuring the quality and stability of pharmaceutical products containing **calcium lactate**.

Introduction

Calcium lactate is the calcium salt of lactic acid and is available in several hydrate forms, most notably as a pentahydrate ($C_6H_{10}CaO_6 \cdot 5H_2O$).^{[1][2]} It is widely used in the pharmaceutical industry as a calcium supplement and as a tablet excipient due to its high bioavailability and good compactability.^{[3][4]} The hydration state of **calcium lactate** is a critical quality attribute, as changes in water content can lead to alterations in crystal structure, particle morphology, and bulk powder properties.^{[4][5]}

The transition between the crystalline pentahydrate (CLP) and the amorphous anhydrous (CLA) form is a reversible process influenced by environmental conditions.[\[5\]](#)[\[6\]](#) Dehydration of the pentahydrate can be induced by heating, leading to a loss of crystallinity and changes in tablet hardness.[\[3\]](#)[\[6\]](#) Conversely, the amorphous anhydrous form is hygroscopic and will readily take up water from the atmosphere to revert to the hydrated crystalline state.[\[6\]](#)[\[7\]](#) This guide will explore the thermodynamics and kinetics of these transformations, providing a comprehensive overview for scientists and professionals in the pharmaceutical field.

Physicochemical Properties and Hydrate Forms

Calcium lactate can exist in multiple hydration states, including a pentahydrate, trihydrate, monohydrate, and an anhydrous form.[\[3\]](#) A transient dihydrate has also been identified under specific temperature and humidity conditions.[\[8\]](#) The pentahydrate is the most common and stable form under ambient conditions.[\[1\]](#) Upon dehydration, it typically forms an amorphous anhydrous solid.[\[6\]](#)[\[7\]](#)

Quantitative Data Summary

The following tables summarize the key quantitative data related to the dehydration and hydration of **calcium lactate**, compiled from various studies.

Table 1: Thermal Properties of **Calcium Lactate** Hydrates

Property	Value	Conditions
Dehydration Onset of Pentahydrate	35 - 135 °C	Dry atmosphere[5]
Dehydration Endotherm Peak (DSC)	~95 °C	Heating rate dependent[9]
Heat of Dehydration	250 ± 20 kJ/mol	
Melting Point (Anhydrous)	~240 °C	Followed by decomposition[9] [10]
Glass Transition of Amorphous Anhydride	175 ± 1 °C	
Recrystallization of Amorphous Anhydride	221 ± 3 °C	

Table 2: Water Content of **Calcium Lactate** Hydrates

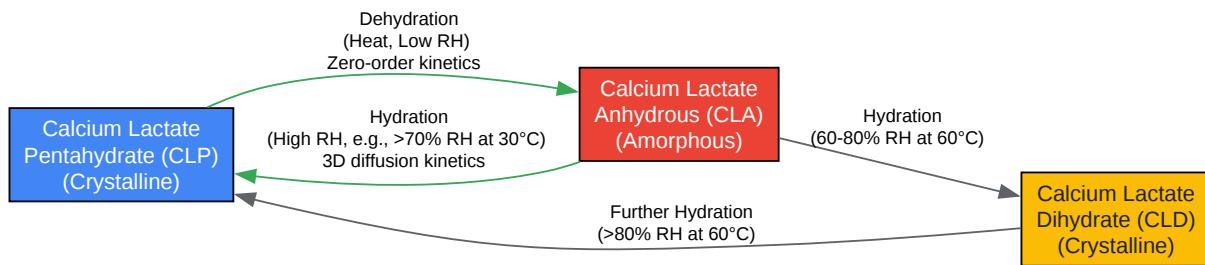
Hydrate Form	Theoretical Water Content (%)	Experimental Loss on Drying (%)
Pentahydrate	29.2%	22.0% - 27.0%[11]
Trihydrate	20.9%	15.0% - 20.0%[11]
Monohydrate	8.4%	5.0% - 8.0%[11]
Anhydrous	0%	≤ 3.0%[11]

Table 3: Solubility of **Calcium Lactate** Forms in Water

Form	Temperature (°C)	Solubility (g/100 mL)
L-Lactate, Anhydrous	10	4.8[5]
L-Lactate, Anhydrous	20	5.8[5]
L-Lactate, Anhydrous	25	6.7[5]
L-Lactate, Anhydrous	30	8.5[5]
Pentahydrate	25	7.9[5]
Trihydrate/Pentahydrate	25	9.0[3]

Dehydration and Hydration Pathways

The transformation between **calcium lactate** pentahydrate and its anhydrous form is a dynamic process governed by temperature and relative humidity (RH). The following diagram illustrates the key pathways.



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Caption: Dehydration and hydration pathways of **calcium lactate**.

The dehydration of crystalline CLP to amorphous CLA generally follows zero-order kinetics.[6] [7] The reverse process, the hydration of amorphous CLA, is more complex and has been described by a three-dimensional diffusion model.[6][7] Under specific conditions of elevated temperature and controlled humidity (e.g., 60°C and 60-80% RH), the formation of a transient crystalline dihydrate has been observed.[8]

Experimental Protocols

The characterization of the dehydration and hydration behavior of **calcium lactate** relies on several key analytical techniques. The following sections provide generalized experimental protocols.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

These techniques are used to determine the thermal stability, water content, and thermodynamic properties of the transitions.

- Instrumentation: A simultaneous TGA-DSC instrument is recommended.
- Sample Preparation: Accurately weigh 5-10 mg of the **calcium lactate** sample into an aluminum pan.
- TGA/DSC Experimental Parameters:
 - Temperature Range: 25 °C to 300 °C.
 - Heating Rate: A typical heating rate is 10 °C/min. Slower or faster rates can be used to investigate kinetic effects.
 - Atmosphere: Dry nitrogen purge gas at a flow rate of 20-50 mL/min to ensure an inert environment.
- Data Analysis:
 - From the TGA curve, determine the mass loss associated with dehydration to calculate the initial water content.
 - From the DSC curve, identify the endothermic peaks corresponding to dehydration and the melting of the anhydrous form. Determine the onset and peak temperatures for these transitions.
 - Calculate the enthalpy of dehydration by integrating the area under the corresponding DSC peak.

Powder X-Ray Diffraction (PXRD)

PXRD is used to identify the crystalline or amorphous nature of the sample and to differentiate between different crystalline forms.

- **Instrumentation:** A powder X-ray diffractometer with a copper X-ray source (Cu K α radiation).
- **Sample Preparation:** Gently powder the sample to ensure a random orientation of the crystallites. Mount the powder on a sample holder.
- **PXRD Experimental Parameters:**
 - **Voltage and Current:** Typically 40 kV and 40 mA.
 - **Scan Range (2 θ):** 5° to 40°.
 - **Step Size:** 0.02°.
 - **Scan Speed:** 1-2°/min.
- **Data Analysis:**
 - Compare the resulting diffractogram with reference patterns for **calcium lactate pentahydrate** to confirm its crystalline identity.
 - The absence of sharp diffraction peaks and the presence of a broad halo indicate an amorphous material.

Dynamic Vapor Sorption (DVS)

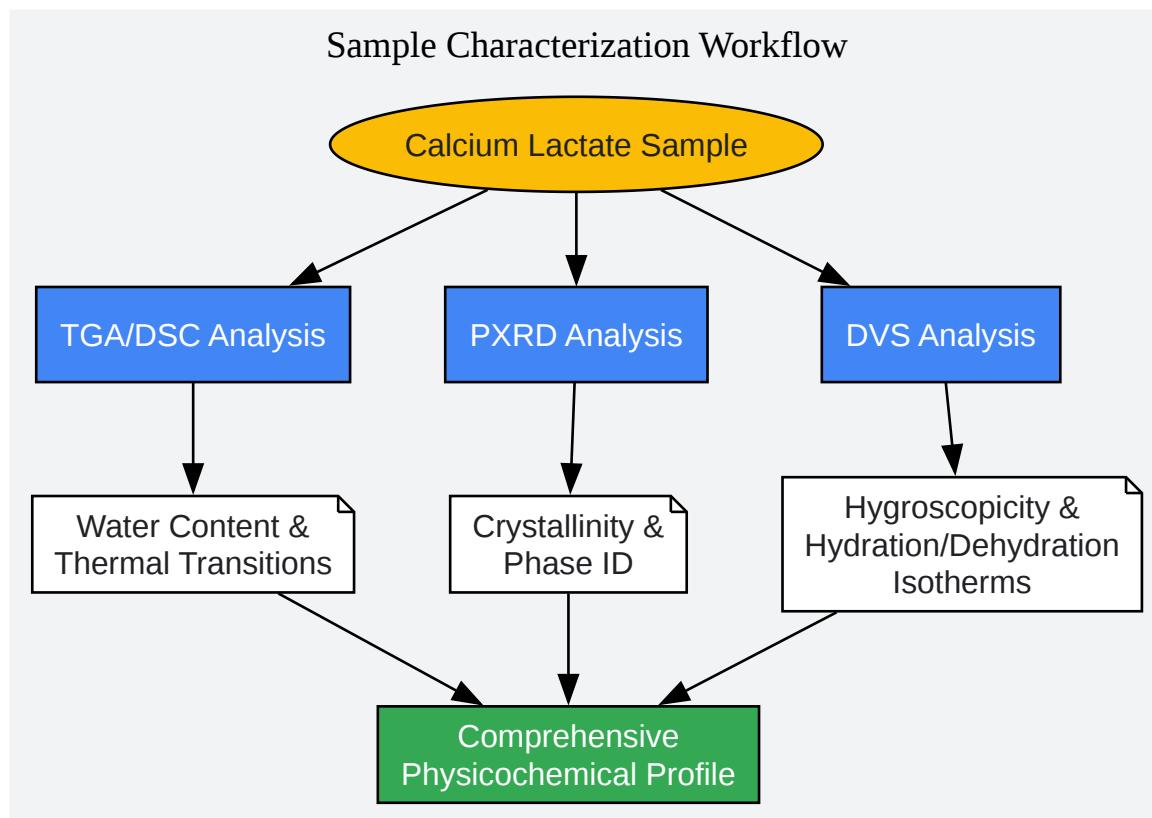
DVS is a gravimetric technique that measures the amount and rate of water vapor sorption by a sample at controlled relative humidity and temperature.

- **Instrumentation:** A DVS analyzer.
- **Sample Preparation:** Place a known mass of the sample (typically 10-20 mg) in the DVS sample pan.
- **DVS Experimental Parameters:**

- Temperature: Isothermal, typically 25 °C or other relevant temperatures.
- Relative Humidity (RH) Program:
 - Start with a drying step at 0% RH until a stable mass is achieved.
 - Increase the RH in steps (e.g., 10% increments) from 0% to 90%.
 - Decrease the RH in similar steps back to 0% to obtain both sorption and desorption isotherms.
- Equilibrium Criterion: The instrument proceeds to the next RH step when the rate of mass change (dm/dt) is below a set value (e.g., 0.002%/min) for a specified period.
- Data Analysis:
 - Plot the change in mass versus RH to generate the sorption-desorption isotherm.
 - The shape of the isotherm and any hysteresis provide information on the mechanism of water uptake (adsorption, absorption, hydrate formation).
 - Sharp mass increases at specific RH values are indicative of the formation of a stoichiometric hydrate.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for characterizing the hydration state of a **calcium lactate** sample.



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Caption: Experimental workflow for **calcium lactate** characterization.

Implications for Drug Development

The dehydration and hydration behavior of **calcium lactate** has significant implications for pharmaceutical development:

- Formulation Stability: Changes in the hydration state during storage can affect the physical and chemical stability of the drug product. For example, the conversion of the pentahydrate to the anhydrous form can lead to a reduction in tablet hardness.[6]
- Manufacturing Processes: Processes such as wet granulation, drying, and milling can influence the hydration state of **calcium lactate**. Understanding these effects is crucial for process control and ensuring product consistency.

- **Dissolution and Bioavailability:** While different hydrate forms can have different solubilities, the rapid conversion between forms in aqueous media means that the ultimate impact on bioavailability may be complex.
- **Excipient Compatibility:** The water released during dehydration could potentially interact with other excipients or the API, leading to degradation.

Conclusion

The dehydration and hydration of **calcium lactate** are complex but well-characterized phenomena that are critical to the performance of pharmaceutical products containing this excipient. The transition between the stable crystalline pentahydrate and the amorphous anhydrous form is reversible and highly dependent on environmental temperature and humidity. A thorough understanding and characterization of these behaviors using techniques such as TGA, DSC, PXRD, and DVS are essential for the development of robust and stable pharmaceutical formulations. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and professionals working with **calcium lactate**.

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- To cite this document: BenchChem. [Dehydration and Hydration Behavior of Calcium Lactate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3427221#dehydration-and-hydration-behavior-of-calcium-lactate]

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